molecular formula C11H10N2 B142984 6-Phenylpyridin-3-amine CAS No. 126370-67-0

6-Phenylpyridin-3-amine

Cat. No. B142984
M. Wt: 170.21 g/mol
InChI Key: FLIQYTXJLWGVBG-UHFFFAOYSA-N
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Description

6-Phenylpyridin-3-amine is a compound that is part of a broader class of chemicals known for their potential pharmaceutical applications. While the provided papers do not directly discuss 6-Phenylpyridin-3-amine, they do provide insights into the chemical behavior and synthesis of related compounds, which can be extrapolated to understand 6-Phenylpyridin-3-amine.

Synthesis Analysis

The synthesis of related compounds, such as 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, involves the preparation of a series of derivatives evaluated for their antihypertensive activity . Another synthesis approach for related compounds includes the Pinner reaction to yield phenyl 2-aminopyridine-3-sulfonates, which are of pharmaceutical and medicinal interest . These methods could potentially be adapted for the synthesis of 6-Phenylpyridin-3-amine by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Phenylpyridin-3-amine can be determined using X-ray crystallography, as seen in the study of two polymorphs of N-phenylpyridin-4-amine . The polymorphs exhibit different molecular packing but similar conjugation patterns, which could be relevant when considering the molecular structure of 6-Phenylpyridin-3-amine.

Chemical Reactions Analysis

The reactivity of compounds with a phenyl group at the 6-position of a pyridine donor group has been studied in the context of copper(II) complexes . These studies reveal how the introduction of a phenyl group can affect the redox potential and reactivity with agents like H2O2. Such insights are valuable for understanding the chemical behavior of 6-Phenylpyridin-3-amine in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their electrochemical behavior and photophysical properties, have been investigated in cyclometalated platinum(II) acetylide complexes . These properties are influenced by the presence of phenyl groups and can provide a basis for predicting the properties of 6-Phenylpyridin-3-amine.

Scientific Research Applications

Photophysical Properties and Quenching Studies

Research by Schneider et al. (2009) on cyclometalated Pt(II) acetylide complexes, which included 6-phenylpyridin-3-amine derivatives, revealed significant findings in photophysics. These compounds exhibited bright emissions in fluid solution and solid state, with emissions assigned to a 3MLCT^3MLCT transition. They underwent oxidative quenching with rapid quenching rates, suggesting potential applications in photochemical processes (Schneider et al., 2009).

Metal-Free Photoredox Catalysis

Ociepa et al. (2018) explored the application of 6-phenylpyridin-3-amine derivatives in metal-free photoredox catalysis. They demonstrated a novel approach for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from primary amine derivatives, indicating the versatility and potential of these amines in synthesis and organic chemistry (Ociepa et al., 2018).

Novel Compound Synthesis

Patel and Patel (2004) focused on synthesizing novel 6-substitutedaminopyridin-2(H)-ones from citric acid, which involves 6-phenylpyridin-3-amine as an intermediate. This study highlights the importance of this compound in the creation of novel chemicals, potentially useful in various industrial and pharmaceutical applications (Patel & Patel, 2004).

Copper(II) Complexes Studies

Kunishita et al. (2008) examined copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands with 6-phenyl substituents, including 6-phenylpyridin-3-amine. Their research provided insights into the effects of aromatic substituents on the coordination chemistry of TPA ligand systems, which could be significant in the development of new copper-based catalysts and chemical sensors (Kunishita et al., 2008).

Future Directions

While specific future directions for 6-Phenylpyridin-3-amine were not found in the search results, it’s worth noting that therapeutic peptides, which include amines, have made great progress in the last decade thanks to new production, modification, and analytic technologies . This suggests that there could be potential future applications for 6-Phenylpyridin-3-amine in the field of therapeutic peptides.

properties

IUPAC Name

6-phenylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIQYTXJLWGVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376534
Record name 6-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpyridin-3-amine

CAS RN

126370-67-0
Record name 6-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Obtained (71% yield) following the procedure described in Intermediate 39, starting with 6-bromopyridin-3-amine and phenylboronic acid.
[Compound]
Name
Intermediate 39
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Synthesis routes and methods II

Procedure details

A mixture of toluene (15 mL) and water (5 mL) was degassed with argon for 5 minutes. Sodium carbonate (0.802 g, 0.00454 mole) was then added and the mixture was degassed with argon for 5 minutes. Phenylboronic acid (0.587 g, 0.00454 mole) and 2-chloro-5-nitro-pyridine (0.6 g, 0.0037 8 mole) were then added and the resulting mixture was degassed with argon for 5 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.878 g, 0.00076 mole) was added and the mixture was degassed with argon for 5 minutes. The resulting mixture was then heated to reflux for 3 hours. The mixture was diluted with ethyl acetate, and the organic layer was washed with water followed by brine solution. The ethyl acetate layer was dried over sodium sulfate and concentrated under reduced pressure. Purification by column chromatography using silica gel 60-120 mesh (5% ethyl acetate in hexane) afforded 0.5 g (66%) of 5-nitro-2-phenyl-pyridine. LCMS purity: 201 (M+1)+, 98.2%, 1H NMR (DMSO-d6): δ 9.5 (s, 1H), 8.55 (dd, 1H), 8.1 (m, 2H), 7.9 (d, 1H), 7.55 (m, 3H). To a stirred solution of 5-nitro-2-phenyl-pyridine (0.5 g, 0.0025 mole) in THF (10 mL) was added ammonium chloride (1.1 g, 0.020 mole) dissolved in water (15 mL). Methanol (5 mL) was then added, resulting in a clear solution. Zinc powder (1.3 g, 0.020 mole) was then added portionwise and the resulting mixture was stirred for 1 hour. The mixture was filtered through a bed of celite and the filtrate was concentrated under reduced pressure. The residue was extracted with ethyl acetate, and the organic layer was washed with brine solution, dried over Na2SO4, and evaporated under reduced pressure to afford 0.35 g (82%) of 6-phenyl-pyridin-3-ylamine. LCMS purity: 171.08 (M+1)+, 87.9%, 1H NMR (DMSO-d6): δ 8.12 (d, 1H), 8.0 (d, 2H), 7.72 (d, 1H), 7.48 (t, 2H), 7.36 (t, 1H), 7.1 (dd, 1H), 5.6 (s, 2).
Quantity
0.5 g
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1.1 g
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10 mL
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5 mL
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15 mL
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1.3 g
Type
catalyst
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Synthesis routes and methods III

Procedure details

Ammonium chloride (1.1 g, 0.020 mol) dissolved in water (15 mL) was added to a stirred solution of 5-nitro-2-phenyl-pyridine (0.5 g, 2.5 mmol) in THF (10 mL) Methanol (5 mL) was then added, affording a clear solution. Zinc powder (1.3 g, 0.020 mol) was then added portion wise at room temperature and the resulting mixture maintained for 1 hour, then filtered over celite. The filtrate was concentrated and the residue was extracted with ethyl acetate. The organics were washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 0.35 g (82%) of 6-phenyl-pyridin-3-ylamine. LCMS purity: 171.08 (M+1)+, 87.9%, 1H NMR (DMSO-d6): δ 8.12 (d, 1H), 8.0 (d, 2H), 7.72 (d, 1H), 7.48 (t, 2H), 7.36 (t, 1H), 7.1 (dd, 1H), 5.6 (s, 2).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 2-methyl-1-aza-bicyclo[2.2.2]octan-3-one (1.33 g, 9.5 mmol), 6-phenyl-pyridin-3-ylamine (1.25 g, 7.3 mmol) and p-toluene sulfonic acid monohydrate (139 mg, 0.73 mmol) in toluene (40 ml) is heated under reflux for 18 hours using a Dean-Stark apparatus. The toluene is evaporated and the residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered and evaporated to dryness, and the residual oil purified by silica gel column chromatography (eluent: EtOAc: CH3OH:NH4OH; 9:1:0.1) to afford [2-Methyl-1-aza-bicyclo[2.2.2]oct-(3Z)-ylidene]-(6-phenyl-pyridin-3-yl)-amine. A solution of LiAlH4 (1.03 ml, 1 M) in THF is added to a solution of [2-Methyl-1-aza-bicyclo[2.2.2]oct-(3Z)-ylidene]-(6-phenyl-pyridin-3-yl)-amine (300 mg, 1.02 mmol) in THF (10 ml). The resulting mixture is stirred at room temperature for 18 hours and then quenched with a saturated aqueous solution of sodium sulfate (1 ml). The solvents are removed by evaporation and the residue is redissolved in ethyl acetate and filtered. The filtrate is evaporated and purified by silica gel column chromatography (eluent: EtOAc: CH3OH: NH4OH; 8.5:1.5:0.1) to afford Rac.-trans-2-Methyl-1-aza-bicyclo[2.2.2]oct-3-yl)-(6-phenyl-pyridin-3-yl)-amine. MS (ES+): m/e=294.4 (MH+); preparative enantiomer separation (column: Chiralpak AD-H 10 um; (4.6×250 mm), eluent: n-hexane : EtOH 50:50, flow: 1.0 ml/min, detector: UV 210 nm): peak 1: 6.29 min; peak 2: 20.16 min.
Quantity
1.03 mL
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0 (± 1) mol
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10 mL
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Synthesis routes and methods V

Procedure details

To a solution of 3-amino-6-bromopyridine (1.1 g, 6.4 mmol) in THF (7 mL)-MeOH (7 mL) at RT was added phenylboronic acid (1.60 g, 12.8 mmol), PXPd (69 mg, 0.13 mmol), followed by K2CO3 (3.54 g, 25.6 mmol). The reaction mixture was stirred at 70° C. in a preheated oil bath for 16 h. After cooling to RT, the reaction mixture was poured into water (10 mL), and the resultant mixture was extracted with EtOAc (3×40 mL). The combined organic layers were washed with saturated NaCl, dried (Na2SO4), filtered and concentrated. The resulting residue was purified by silica gel (40 g) column chromatography eluting with a gradient of EtOAc (30-100%) in hexane to give the title compound as an off-white solid (940 mg, 86%). LC/MS (method A): retention time=1.28 min, (M+H)+=171.
Quantity
1.1 g
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reactant
Reaction Step One
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Quantity
7 mL
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reactant
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Quantity
1.6 g
Type
reactant
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Quantity
7 mL
Type
solvent
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Quantity
3.54 g
Type
reactant
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Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JW Zhang, Y Xiong, F Wang, FM Zhang, X Yang… - European Journal of …, 2022 - Elsevier
The epidemic coronavirus disease 2019 (COVID-19) caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has now spread worldwide and efficacious …
Number of citations: 21 www.sciencedirect.com
AJ Rosenberg - 2013 - search.proquest.com
Carbon-nitrogen bond formation reaqctions are ubitquous throughout modern synthetic methods, although amide CN bond forming reactions have only recently begun to be explored. A …
Number of citations: 0 search.proquest.com
AJ Rosenberg - 2013 - surface.syr.edu
Carbon-nitrogen bond formation reaqctions are ubitquous throughout modern synthetic methods, although amide CN bond forming reactions have only recently begun to be explored. A …
Number of citations: 5 surface.syr.edu
SY Ho, J Alam, DA Jeyaraj, W Wang… - Journal of Medicinal …, 2017 - ACS Publications
… 35%) with the general amide coupling procedure using 2-(6-methyl-5,7-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-b]pyridin-1-yl)acetic acid (0.223 mmol) and 6-phenylpyridin-3-amine …
Number of citations: 20 pubs.acs.org
S Fernandez - 2016 - edoc.ub.uni-muenchen.de
This work focused on the search for alternative metals to replace palladium-and nickel-catalysts by the development of new cobalt (II)-and chromium (II)-catalyzed cross-coupling …
Number of citations: 0 edoc.ub.uni-muenchen.de
VY Shuvalov, VА Elisheva, AS Belousova… - Chemistry of …, 2020 - Springer
Interest in β-carbolines is caused by the biological activity of these compounds and the use of their fluorescent properties in the study of their interaction with DNA and other biological …
Number of citations: 6 link.springer.com
YA Zobenko, SA Pozhidaeva, AK Kuratova… - Chemistry of …, 2017 - Springer
Rearrangement of quaternary 6-aryl-2-methyl-3(5)-nitropyridinium salts was used for the synthesis of unsymmetrical nitrobiaryls. The starting nitropyridines were obtained by a three-…
Number of citations: 7 link.springer.com
S FERNANDEZ - core.ac.uk
I am also very grateful to Prof. Dr. Konstantin Karaghiosoff for agreeing to be second reviewer of this thesis and I thank all members of my defense committee–Prof. Dr. Manfred …
Number of citations: 3 core.ac.uk

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